
2-(4-Propylphenyl)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Propylphenyl)propanoic acid involves multiple steps, including condensation reactions, crystal structure determination through X-ray diffraction, and modifications to improve chemical stability and liposolubility. For example, derivatives such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been synthesized to study their improved chemical stability and properties (Lei Chen et al., 2016). Another approach involves the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, highlighting a method for obtaining derivatives with unique properties (S. Kotteswaran et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives of 2-(4-Propylphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, is determined using X-ray single crystal diffraction analysis. This method provides detailed insights into the stereochemistry of the compound, offering a foundation for understanding its chemical behavior and interactions (Lei Chen et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Propylphenyl)propanoic acid and its derivatives can include condensation, hydrolysis, and various other organic transformations. These reactions are crucial for synthesizing specific derivatives and understanding the compound's reactivity and potential applications. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetic acid showcases the compound's versatility in chemical synthesis (Zhang Dan-shen, 2009).
Physical Properties Analysis
The physical properties of 2-(4-Propylphenyl)propanoic acid and its derivatives, such as melting points, boiling points, solubility, and crystal structure, are essential for determining its application in various fields. These properties are often determined using techniques like differential scanning calorimetry (DSC) and polarizing microscopy (POM), which provide insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are crucial for the compound's application in synthesis and other chemical processes. For instance, the study of enantioseparation of isomeric 2-(methylphenyl)propanoic acids provides insights into the compound's chiral properties and potential for specific enantiomeric applications (Yang Jin et al., 2020).
科学的研究の応用
2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid improves the chemical stability and liposolubility of danshensu, a bioactive compound, suggesting its potential use in pharmaceutical formulations (Chen et al., 2016).
A derivative, 2-[4-(thien-2-ylmethyl)phenyl]propanoic acid, exhibits significant inhibition of cyclooxygenase activity, indicating its potential as a non-steroidal anti-inflammatory drug (Silvestri et al., 1994).
2-Fluoro-2-phenyl propanoic acid is useful as a chiral derivatizing agent in analytical chemistry, showing significant fluorine chemical shift differences between diastereoisomers (Hamman, 1993).
The compound 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid has been synthesized as a potent analgesic and anti-inflammatory agent (Kametani et al., 1978).
Enantioselective synthesis of 2-arylpropanoic acid, a key component of non-steroidal anti-inflammatory drugs, has been achieved using specific synthetic methods (Hamon et al., 1995).
The synthesized dye, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, displays high stability and low toxicity, making it suitable for pharmaceutical applications (Kotteswaran et al., 2016).
Phloretic acid, related to this class of compounds, is a sustainable alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules in materials science (Trejo-Machin et al., 2017).
作用機序
While the specific mechanism of action for 2-(4-Propylphenyl)propanoic acid is not available, it’s worth noting that it is an impurity of Ibuprofen . Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate pain and inflammation .
Safety and Hazards
2-(4-Propylphenyl)propanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
As an impurity of Ibuprofen, research into 2-(4-Propylphenyl)propanoic acid could potentially focus on its impact on the efficacy and safety of Ibuprofen. Additionally, given its structural similarity to other propanoic acid derivatives, it could be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
2-(4-propylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYWNOMDAPUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564973 | |
| Record name | 2-(4-Propylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenyl)propanoic acid | |
CAS RN |
3585-47-5 | |
| Record name | 2-(p-Propylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Propylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(P-PROPYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35DW8V3WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



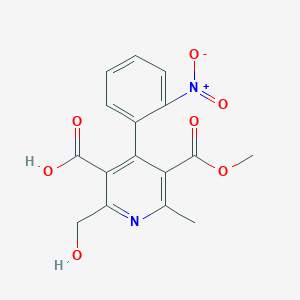

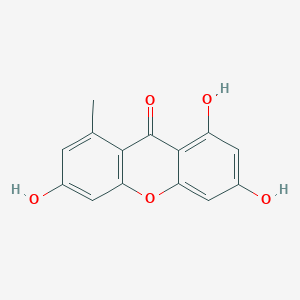
![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)
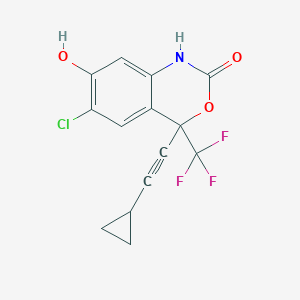
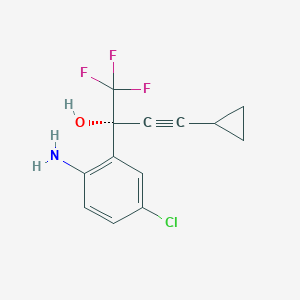

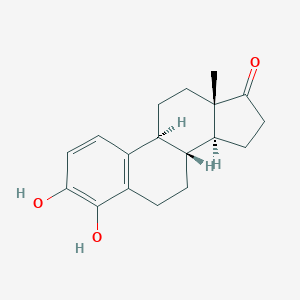
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
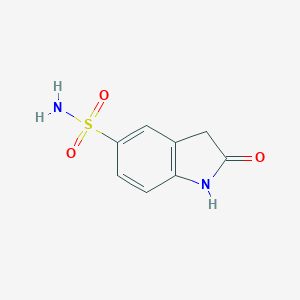
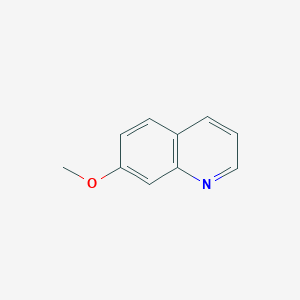
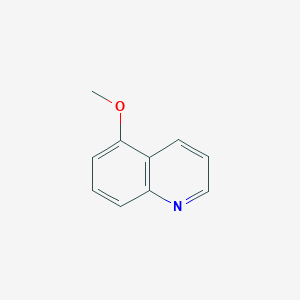
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)